2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole
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Overview
Description
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-(pyridin-2-yl)benzaldehyde. The reaction is often carried out in the presence of an acid catalyst such as trifluoroacetic acid (TFA) under reflux conditions. The process can be summarized as follows:
Esterification: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.
Cyclization: The cyano intermediate is cyclized in the presence of sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole and pyridine derivatives.
Scientific Research Applications
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Anti-fibrotic Activity: Inhibits collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis.
Anticonvulsant Activity: Acts as a noncompetitive AMPA receptor antagonist, reducing seizure activity by inhibiting calcium influx in neurons.
Anti-inflammatory Activity: Inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits anti-fibrotic and anti-inflammatory activities.
2-Phenylpyridine: Used in coordination chemistry and as a ligand in catalysis.
Perampanel: A noncompetitive AMPA receptor antagonist with anticonvulsant properties.
Uniqueness
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is unique due to its combined benzoxazole and pyridine moieties, which confer distinct chemical reactivity and biological activity. Its ability to act as both an anti-fibrotic and anticonvulsant agent highlights its versatility and potential for therapeutic applications.
Properties
CAS No. |
92508-06-0 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14(13(7-1)15-9-5-6-12-19-15)18-20-16-10-3-4-11-17(16)21-18/h1-12H |
InChI Key |
SPBNFDXRELSHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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